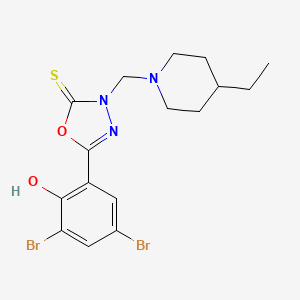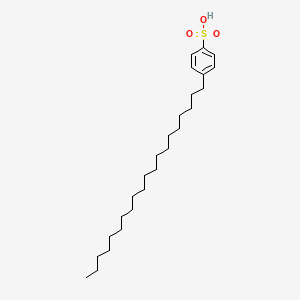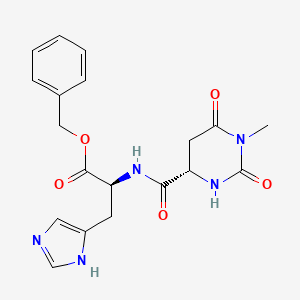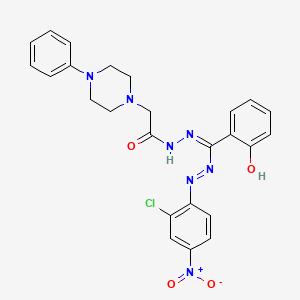
Arsenotetrathioic acid trisodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsenotetrathioic acid trisodium salt is an inorganic compound with the molecular formula AsNa3S4 It is a derivative of arsenic and sulfur, characterized by its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of arsenotetrathioic acid trisodium salt typically involves the reaction of arsenic compounds with sulfur sources under controlled conditions. One common method is the reaction of arsenic trioxide with sodium sulfide in an aqueous medium. The reaction is carried out at elevated temperatures to ensure complete conversion and high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to achieve efficient production. The reaction conditions, such as temperature, pressure, and concentration, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: Arsenotetrathioic acid trisodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of arsenic and sulfur atoms in the compound.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. The reaction typically occurs in an acidic medium.
Reduction: Reduction reactions involve the use of reducing agents like sodium borohydride or hydrazine. These reactions are often carried out in an alkaline medium.
Substitution: Substitution reactions can occur with halogens or other nucleophiles, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsenic trioxide.
Scientific Research Applications
Arsenotetrathioic acid trisodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which arsenotetrathioic acid trisodium salt exerts its effects involves interactions with cellular components and molecular pathways. The compound can interact with proteins and enzymes, leading to alterations in cellular functions. It may also induce oxidative stress and disrupt cellular homeostasis, contributing to its biological activities.
Comparison with Similar Compounds
- Arsenotetrathioic acid trisodium salt
- Arsenothioic acid trisodium salt
- Arsenothioic trifluoride
Comparison: this compound is unique due to its specific combination of arsenic and sulfur atoms, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and applications, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
16486-45-6 |
|---|---|
Molecular Formula |
AsNaS4-2 |
Molecular Weight |
226.2 g/mol |
IUPAC Name |
sodium;sulfanylidene(trisulfido)-λ5-arsane |
InChI |
InChI=1S/AsH3S4.Na/c2-1(3,4)5;/h(H3,2,3,4,5);/q;+1/p-3 |
InChI Key |
VZBHEAQGLUBFMB-UHFFFAOYSA-K |
Canonical SMILES |
[Na+].[S-][As](=S)([S-])[S-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


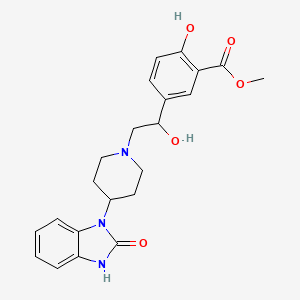
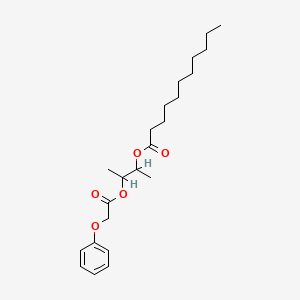
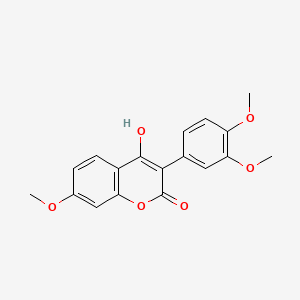

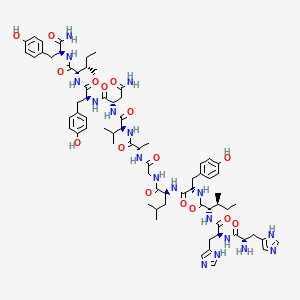
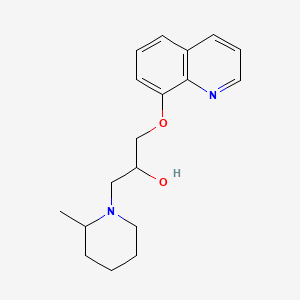
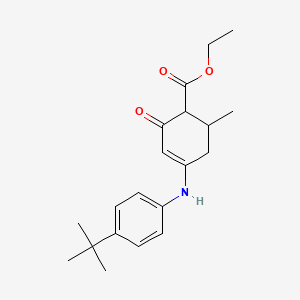


![(E)-3-(2-fluorophenyl)-1-[2-[[2-(4-methylphenyl)-1H-indol-3-yl]methylideneamino]phenyl]prop-2-en-1-one](/img/structure/B12707253.png)
